
3-(Carboxyamino)-2-iodoprop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Carboxyamino)-2-iodoprop-2-enoic acid is an organic compound that features both carboxyamino and iodine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Carboxyamino)-2-iodoprop-2-enoic acid can be achieved through several methods. One common approach involves the iodination of a precursor compound, such as 3-amino-2-propenoic acid, using iodine and a suitable oxidizing agent. The reaction typically occurs under mild conditions, often in the presence of a catalyst to facilitate the iodination process .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-(Carboxyamino)-2-iodoprop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the iodine group to a less reactive form, such as a hydrogen atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like ammonia for substitution reactions. The reactions typically occur under controlled temperature and pH conditions to ensure optimal yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
3-(Carboxyamino)-2-iodoprop-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Carboxyamino)-2-iodoprop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine group can participate in halogen bonding, while the carboxyamino group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(Carboxyamino)-2-bromoprop-2-enoic acid: Similar structure but with a bromine atom instead of iodine.
3-(Carboxyamino)-2-chloroprop-2-enoic acid: Contains a chlorine atom instead of iodine.
3-(Carboxyamino)-2-fluoroprop-2-enoic acid: Features a fluorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in 3-(Carboxyamino)-2-iodoprop-2-enoic acid imparts unique chemical properties, such as higher reactivity and the ability to form stronger halogen bonds compared to its bromine, chlorine, and fluorine analogs. This makes it particularly useful in applications requiring specific reactivity and binding characteristics .
Properties
CAS No. |
61212-21-3 |
|---|---|
Molecular Formula |
C4H4INO4 |
Molecular Weight |
256.98 g/mol |
IUPAC Name |
3-(carboxyamino)-2-iodoprop-2-enoic acid |
InChI |
InChI=1S/C4H4INO4/c5-2(3(7)8)1-6-4(9)10/h1,6H,(H,7,8)(H,9,10) |
InChI Key |
GVTNOXXLTCRKFJ-UHFFFAOYSA-N |
Canonical SMILES |
C(=C(C(=O)O)I)NC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(3-Nitrophenyl)ethenyl]naphtho[1,2-D][1,3]oxazole-5-carbonitrile](/img/structure/B14586723.png)
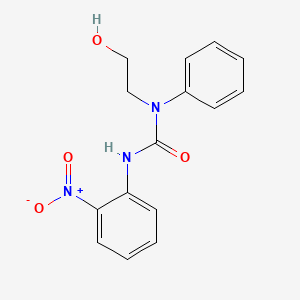
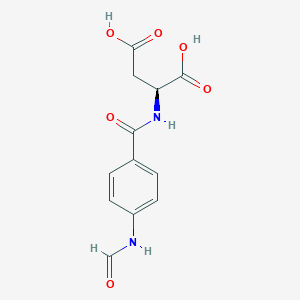
![6-[2-(Morpholin-4-yl)ethoxy]pyrazine-2-carbonitrile](/img/structure/B14586741.png)
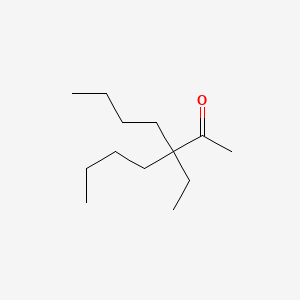
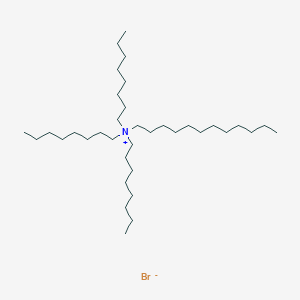
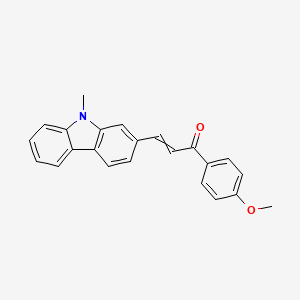

![1-[(Oxo-lambda~4~-sulfanylidene)amino]-4-phenoxybenzene](/img/structure/B14586771.png)
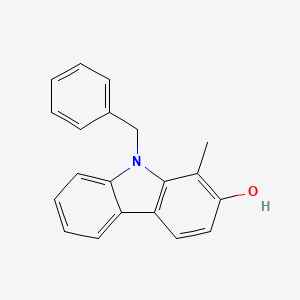
![2-methoxy-10H-indolo[2,3-b][1,8]naphthyridine](/img/structure/B14586780.png)
![4,5-Dimethoxy-2-{[(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzoic acid](/img/structure/B14586784.png)
![(1E)-N-Hydroxy-N'-[3-(trifluoromethyl)phenyl]ethanimidamide](/img/structure/B14586794.png)
![2-Phenylthieno[2,3-b]furan-5-carbaldehyde](/img/structure/B14586800.png)
